![molecular formula C11H10N2O3 B5057271 ethyl [(4-cyanophenyl)amino](oxo)acetate](/img/structure/B5057271.png)
ethyl [(4-cyanophenyl)amino](oxo)acetate
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Description
Ethyl (4-cyanophenyl)aminoacetate is a synthetic chemical compound. It is a derivative of cyanoacetic acid, which is an important building block in organic synthesis . The compound is used in various chemical reactions due to its unique structure and reactivity .
Synthesis Analysis
The synthesis of ethyl (4-cyanophenyl)aminoacetate can be achieved through several methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of ethyl (4-cyanophenyl)aminoacetate is characterized by the presence of a cyano group (-CN), an amino group (-NH2), and an oxo group (=O) attached to an acetate group. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Ethyl (4-cyanophenyl)aminoacetate can participate in a variety of chemical reactions. It can undergo hydrolysis to form carboxylic acids under acidic or basic conditions . It can also be converted to amides via an aminolysis reaction . Furthermore, it can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl (4-cyanophenyl)aminoacetate can be determined using various analytical techniques. These properties include its molecular weight, solubility, melting point, boiling point, and spectral data .Mechanism of Action
Future Directions
The future directions for the use of ethyl (4-cyanophenyl)aminoacetate are likely to be influenced by advances in organic synthesis and the development of new synthetic methodologies. Its potential applications in the synthesis of biologically active compounds and in the pharmaceutical industry could also be areas of future research .
properties
IUPAC Name |
ethyl 2-(4-cyanoanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)13-9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIEGFHSDPSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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